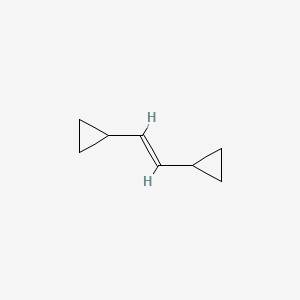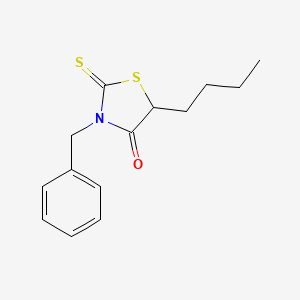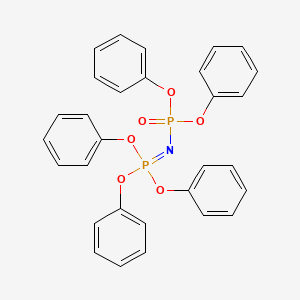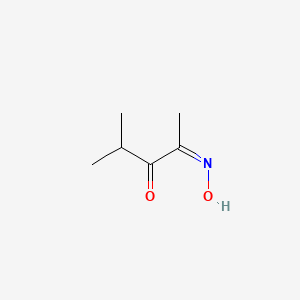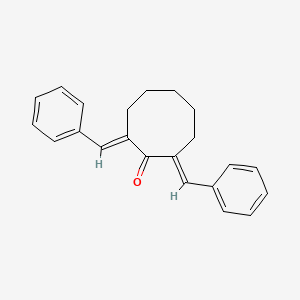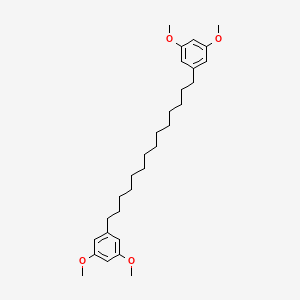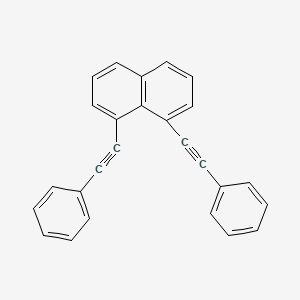
Naphthalene, 1,8-bis(phenylethynyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Naphthalene, 1,8-bis(phenylethynyl)- is an organic compound that belongs to the class of polycyclic aromatic hydrocarbons It is characterized by the presence of two phenylethynyl groups attached to the 1 and 8 positions of a naphthalene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Naphthalene, 1,8-bis(phenylethynyl)- typically involves the coupling of naphthalene derivatives with phenylacetylene. One common method includes the use of palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling. The reaction conditions often involve the use of a palladium catalyst, a copper co-catalyst, and a base in an inert atmosphere .
Industrial Production Methods
While specific industrial production methods for Naphthalene, 1,8-bis(phenylethynyl)- are not well-documented, the general approach would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to improve yield and purity, as well as ensuring the process is cost-effective and environmentally friendly.
Analyse Chemischer Reaktionen
Types of Reactions
Naphthalene, 1,8-bis(phenylethynyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of hydrogenated derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation can be carried out using hydrogen gas in the presence of a palladium or platinum catalyst.
Substitution: Halogenation can be achieved using halogens like chlorine or bromine in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield naphthoquinones, while reduction can produce hydrogenated naphthalene derivatives .
Wissenschaftliche Forschungsanwendungen
Naphthalene, 1,8-bis(phenylethynyl)- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Wirkmechanismus
The mechanism of action of Naphthalene, 1,8-bis(phenylethynyl)- involves its interaction with specific molecular targets. For example, in biological systems, it may interact with DNA or proteins, leading to changes in their function. The pathways involved can include the activation or inhibition of specific enzymes or signaling pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Naphthalene, 1,8-bis(dimethylamino)-: Known for its strong basic properties and used as a proton sponge.
Naphthalene, 1,8-bis(1-alkynyl)-: Similar in structure but with different substituents, leading to varied chemical properties.
Uniqueness
Naphthalene, 1,8-bis(phenylethynyl)- is unique due to its specific structural arrangement, which imparts distinct electronic and photophysical properties. This makes it particularly valuable in the field of organic electronics and materials science .
Eigenschaften
CAS-Nummer |
17694-87-0 |
|---|---|
Molekularformel |
C26H16 |
Molekulargewicht |
328.4 g/mol |
IUPAC-Name |
1,8-bis(2-phenylethynyl)naphthalene |
InChI |
InChI=1S/C26H16/c1-3-9-21(10-4-1)17-19-24-15-7-13-23-14-8-16-25(26(23)24)20-18-22-11-5-2-6-12-22/h1-16H |
InChI-Schlüssel |
VUWXIJSTGVLREH-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C#CC2=CC=CC3=C2C(=CC=C3)C#CC4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


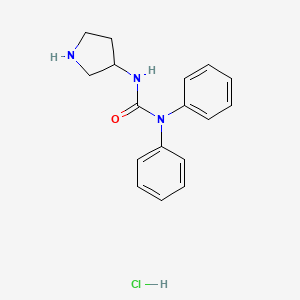
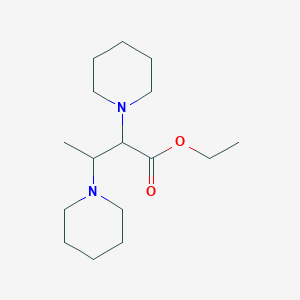
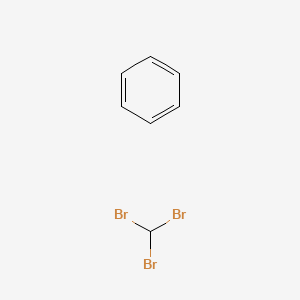

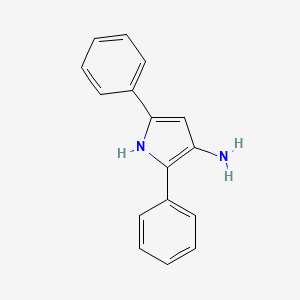
![6-(2-Aminophenyl)-5h-indeno[1,2-c]isoquinoline-5,11(6h)-dione](/img/structure/B14717897.png)
![6-Phenyl-6h-chromeno[4,3-b]quinoline](/img/structure/B14717903.png)
